5-Methyl-4-nitrothiophene-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-nitrothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S2/c1-3-4(7(8)9)2-5(12-3)13(6,10)11/h2H,1H3,(H2,6,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGDKKIYXNBIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 5-Methyl-4-nitrothiophene-2-sulfonamide
The synthesis of the title compound is a sequential process involving the formation of the thiophene (B33073) core, introduction of the required substituents, and finally, the creation of the sulfonamide group.
The foundational starting material for this synthesis is typically a pre-functionalized thiophene, with 2-methylthiophene being the most logical precursor. wikipedia.org 2-Methylthiophene is a commercially available, colorless liquid that serves as the scaffold upon which the other functional groups are built. sigmaaldrich.com Its industrial synthesis can involve the vapor-phase dehydrogenation of a mixture of 1-pentanol and carbon disulfide. wikipedia.org Alternatively, it can be produced via the Wolff-Kishner reduction of thiophene-2-carboxaldehyde. wikipedia.org The presence of the methyl group at the 2-position is crucial as it influences the regioselectivity of subsequent electrophilic substitution reactions.
With 2-methylthiophene as the starting point, the next steps involve introducing the sulfonyl chloride and nitro groups in a specific order to achieve the 2, 4, 5-substitution pattern. The most viable synthetic route involves chlorosulfonation followed by nitration.
Chlorosulfonation of 2-Methylthiophene : The first electrophilic substitution introduces the sulfonyl chloride group. The methyl group at C-2 is an activating group and directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. Due to steric hindrance at the C-3 position and the high reactivity of the C-5 position in thiophenes, the primary product of chlorosulfonation of 2-methylthiophene is 5-methylthiophene-2-sulfonyl chloride. This reaction is typically carried out using chlorosulfonic acid. rsc.org
Nitration of 5-Methylthiophene-2-sulfonyl chloride : The second electrophilic substitution is the introduction of the nitro group. In this intermediate, the ring is substituted with an activating methyl group at C-5 and a deactivating, meta-directing sulfonyl chloride group at C-2. The sulfonyl chloride group directs the incoming nitronium ion (from the nitrating mixture) to the C-4 position. The methyl group directs to the C-3 position. The directing effect of the sulfonyl chloride group typically dominates, leading to the formation of 5-methyl-4-nitrothiophene-2-sulfonyl chloride. The nitration of thiophene derivatives must be carefully controlled to avoid oxidation and polysubstitution. orgsyn.orgstackexchange.com A mixture of nitric acid and acetic anhydride or other mild nitrating agents is often used. google.com
The final step in the synthesis of the title compound is the conversion of the sulfonyl chloride group into a sulfonamide. This is a classic nucleophilic substitution reaction. libretexts.org The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the lone pair of electrons on a nitrogen nucleophile, such as ammonia (B1221849). ekb.eg The reaction with aqueous ammonia proceeds readily to displace the chloride ion, forming the primary sulfonamide, this compound, and hydrochloric acid. A base is typically used to neutralize the HCl byproduct. cbijournal.com
The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, forming a tetrahedral intermediate, which then eliminates a chloride ion to yield the sulfonamide. rsc.org
The compound 5-methyl-4-nitrothiophene-2-sulfonyl chloride is the pivotal intermediate in this synthetic scheme. uni.lubldpharm.comcato-chem.com Its stability and reactivity are key to the successful formation of the final product and its derivatives. The electron-withdrawing nature of both the nitro and sulfonyl chloride groups makes the thiophene ring electron-deficient, but the sulfonyl chloride group itself is highly susceptible to nucleophilic attack. This reactivity is harnessed in the final step to form the sulfonamide linkage.
| Step | Reactant | Reagent(s) | Product | Purpose |
| 1 | 2-Methylthiophene | Chlorosulfonic acid (ClSO₃H) | 5-Methylthiophene-2-sulfonyl chloride | Introduction of sulfonyl chloride group at C-5 |
| 2 | 5-Methylthiophene-2-sulfonyl chloride | Nitric Acid/Acetic Anhydride | 5-Methyl-4-nitrothiophene-2-sulfonyl chloride | Introduction of nitro group at C-4 |
| 3 | 5-Methyl-4-nitrothiophene-2-sulfonyl chloride | Ammonia (NH₃) | This compound | Formation of the primary sulfonamide |
Derivatization and Analog Synthesis of this compound
The key intermediate, 5-methyl-4-nitrothiophene-2-sulfonyl chloride, also serves as a versatile precursor for creating a library of related compounds through modifications at the sulfonamide nitrogen.
Instead of reacting the sulfonyl chloride intermediate with ammonia, various primary and secondary amines can be employed as nucleophiles. This reaction yields N-substituted or N,N-disubstituted sulfonamide analogs. cbijournal.com The reaction proceeds via the same nucleophilic substitution mechanism described for the formation of the primary sulfonamide. libretexts.org
The choice of amine dictates the structure of the final product. A wide range of aliphatic, aromatic, and heterocyclic amines can be used, allowing for the synthesis of diverse derivatives. nih.govresearchgate.net For example, reacting 5-methyl-4-nitrothiophene-2-sulfonyl chloride with an amine such as aniline would yield N-phenyl-5-methyl-4-nitrothiophene-2-sulfonamide. The formation of these sulfonamides is generally rapid and efficient, particularly with primary amines. rsc.org
| Amine Nucleophile | Resulting Sulfonamide Derivative (Analog) |
| Methylamine (CH₃NH₂) | N-Methyl-5-methyl-4-nitrothiophene-2-sulfonamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-5-methyl-4-nitrothiophene-2-sulfonamide |
| Aniline (C₆H₅NH₂) | N-Phenyl-5-methyl-4-nitrothiophene-2-sulfonamide |
| Piperidine (C₅H₁₀NH) | 1-((5-Methyl-4-nitrothiophen-2-yl)sulfonyl)piperidine |
This strategy provides a straightforward method for generating a series of structurally related compounds, enabling the systematic exploration of structure-activity relationships in various chemical and biological contexts.
Thiophene Ring Substitutions and Fusions
While specific literature on substitution and fusion reactions directly on this compound is not extensively detailed, the reactivity of analogous nitrothiophene systems provides significant insight. The electron-withdrawing nature of the nitro and sulfonamide groups deactivates the thiophene ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAr) nih.gov.
Studies on 2-L-5-nitrothiophenes have shown that they readily undergo nucleophilic aromatic substitution with various amines, such as pyrrolidine, piperidine, and morpholine nih.gov. The reaction rates are significantly influenced by the solvent, with ionic liquids showing faster kinetics compared to conventional organic solvents like methanol and benzene nih.gov. This suggests that the sulfonamide group in this compound could potentially be displaced by strong nucleophiles, or that other leaving groups introduced onto the ring would be susceptible to substitution.
Fusion of other rings onto the thiophene core typically involves multi-step synthetic sequences. For instance, the synthesis of thiophene derivatives can be achieved through the reaction of α-nitroketene N,S-alkyl amino acetals with 1,4-dithiane-2,5-diol, which proceeds via a series of nucleophilic additions and cyclization-elimination steps nih.gov. Such strategies could potentially be adapted to build more complex heterocyclic systems fused to the this compound scaffold.
Nitro Group Transformations (e.g., Reduction to Amine)
The transformation of the nitro group is a key reaction for this class of compounds, as the resulting amino group is a versatile precursor for further functionalization. The reduction of the nitro group on the thiophene ring to an amine is a common and well-established transformation.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) is a standard method. Other reducing systems include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation reagents like hydrazine in the presence of a catalyst. The choice of reagent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.
The resulting amine, 4-Amino-5-methylthiophene-2-sulfonamide, is a valuable intermediate. The amino group can then be diazotized and converted into a range of other functional groups, or it can participate in condensation and coupling reactions to build more complex molecules.
Chemical Reactivity and Reaction Pathways of this compound
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nitro group significantly influences the reactivity of the thiophene ring and the sulfonamide moiety.
Nucleophilic Substitution Reactions
As previously mentioned, the nitro group strongly activates the thiophene ring for nucleophilic aromatic substitution. In this compound, a suitable leaving group at positions 2 or 4 would be readily displaced by nucleophiles. Research on 2-L-5-nitrothiophenes demonstrates that the kinetics of such substitutions are well-studied, providing a framework for predicting the reactivity of the target compound nih.gov.
The sulfonamide group itself can also undergo nucleophilic substitution, although this typically requires more forcing conditions. The N-H protons of the sulfonamide are acidic and can be deprotonated by a base, and the resulting anion can then be alkylated or acylated.
Reduction Reactions
The primary reduction reaction for this compound is the conversion of the nitro group to an amine, as discussed in section 2.2.3. The sulfonamide group is generally stable to most conditions used for nitro group reduction. However, under very harsh reducing conditions, such as with strong hydride reagents, the sulfonamide moiety could potentially be reduced.
The selective reduction of the nitro group is a key strategic step in the synthetic utility of this molecule, opening up pathways to a variety of amino-thiophene derivatives.
Condensation Reactions
The amino derivative, 4-Amino-5-methylthiophene-2-sulfonamide, obtained from the reduction of the parent nitro compound, is a key substrate for condensation reactions. This primary aromatic amine can react with a wide range of carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines).
Furthermore, it can react with dicarbonyl compounds or their equivalents to form new heterocyclic rings. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine or diazepine derivatives, depending on the reaction conditions and the specific dicarbonyl compound used. These reactions significantly expand the molecular complexity and diversity that can be accessed from the this compound starting material. Proximity-induced reactions between nucleophilic moieties and dicarbonyl systems have been shown to proceed with excellent conversion to form stable adducts, highlighting a potential pathway for targeted synthesis nih.gov.
Pre Clinical Biological Activities
Enzyme Inhibition Potentials of 5-Methyl-4-nitrothiophene-2-sulfonamide and Analogs
Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity and Potency
Thiophene-based sulfonamides are well-established as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov These enzymes are crucial in various physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer. tandfonline.comnih.gov The inhibitory activity of sulfonamides is primarily directed at the zinc ion in the enzyme's active site. nih.gov
Several human carbonic anhydrase (hCA) isoforms are of therapeutic interest, including the cytosolic hCA I and II, and the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govnih.gov The latter are particularly relevant in oncology as they are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. nih.govnih.gov
Research on thiophene (B33073) sulfonamide analogs has demonstrated a range of inhibitory potencies and selectivities against these isoforms. For instance, a study on benzo[b]thiophene 1,1-dioxide sulfonamides showed that unsubstituted derivatives inhibited hCA I in the range of 63-138 nM, hCA II between 6.3-8.8 nM, and the tumor-associated hCA IX with inhibition constants of 2.8-15 nM. drugbank.com This indicates a degree of selectivity for the cancer-related isoform over the cytosolic ones. Similarly, other studies have reported thiophene-based sulfonamides with IC50 values ranging from nanomolar to micromolar concentrations against hCA-I and hCA-II. nih.gov The development of isoform-selective inhibitors is a key goal in drug design to minimize off-target effects. nih.govunifi.it For example, some sulfonamide derivatives have shown potent inhibition against hCA II with inhibition constants (Ki) as low as 2.4 nM, while also inhibiting hCA IX and hCA XII in the nanomolar range. nih.gov
Table 1: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Analogs
| Compound Type | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |
|---|---|---|---|---|---|
| Benzo[b]thiophene 1,1-dioxide sulfonamides | 63-138 nM | 6.3-8.8 nM | 2.8-15 nM | Not Reported | drugbank.com |
| Sulfonamides with tricyclic imide moieties | 49 to >10,000 nM | 2.4 to 4515 nM | 9.7 to 7766 nM | 14 to 316 nM | nih.gov |
| Benzenesulfonamides with pyrazole/pyridazinecarboxamides | 6.2 to 3822 nM | Not Reported | <25.8 to 568.8 nM | 61.3 to 432.8 nM | nih.gov |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Derivatives of the thiophene scaffold have also been investigated for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. mdpi.com
Studies on various thiophene derivatives have revealed promising inhibitory activities. For example, a series of newly synthesized thiophene compounds were found to be potent AChE inhibitors, with some demonstrating greater inhibition than the reference drug donepezil. nih.gov Another study on benzo[b]thiophene-chalcone hybrids identified compounds with inhibitory activity against both AChE and BChE, with IC50 values in the micromolar range. mdpi.com Specifically, certain analogs showed preferential inhibition towards BChE, which is also implicated in the pathology of Alzheimer's disease. mdpi.com
Other Enzyme Modulations (e.g., SHIP1, PI3Kα)
The versatility of the thiophene sulfonamide scaffold extends to the modulation of other key enzymes involved in cellular signaling pathways.
SHIP1 Activation: The SH2-containing inositol (B14025) polyphosphate 5-phosphatase 1 (SHIP1) is an enzyme that opposes the activity of PI3K, playing a role in inflammatory disorders and potentially Alzheimer's disease. nih.govresearchgate.net Recently, a bis-sulfonamide containing a thiophene moiety was discovered to increase the enzymatic activity of SHIP1. nih.govnih.govbohrium.com Structure-activity relationship studies on analogs of this compound have led to the identification of new activators with improved potency and stability, highlighting the potential of this chemical class in developing treatments for inflammatory and neurodegenerative conditions. nih.gov
PI3Kα Inhibition: Phosphatidylinositol 3-kinases (PI3Ks) are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov Structure-based drug design has led to the discovery of tetra-substituted thiophenes as highly selective and potent inhibitors of PI3Kα, with subnanomolar potency. nih.govresearchgate.net These compounds demonstrated significant selectivity for PI3Kα over the related mTOR kinase, which is a desirable trait to potentially reduce toxicity. nih.gov Some of these thiophene-based PI3K inhibitors have shown good oral antitumor activity in preclinical models. nih.govresearchgate.net Other research has focused on developing sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors. mdpi.com
Enzyme Inhibition Mechanisms
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the direct coordination of the deprotonated sulfonamide group to the catalytic Zn(II) ion within the enzyme's active site. tandfonline.comnih.govacs.org This binding occurs in a tetrahedral geometry, where the negatively charged nitrogen of the sulfonamide displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle. tandfonline.comacs.org The interaction is further stabilized by hydrogen bonds between the sulfonamide's NH moiety and the side chain of the conserved amino acid residue Thr 199. tandfonline.com
However, some studies on thiophene-based sulfonamides have suggested alternative inhibition mechanisms. Molecular docking studies have indicated that certain thiophene sulfonamides may inhibit hCA-I and hCA-II by interacting with residues outside of the catalytic active site, leading to noncompetitive inhibition. nih.govbohrium.com
Antimicrobial Efficacy
Antimycobacterial Activities (e.g., against M. tuberculosis H37Rv)
The 5-nitrothiophene class of compounds has been identified as a potent agent against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov Research on the mechanism of action reveals that these compounds function as prodrugs. nih.gov Their activity is dependent on the presence of a nitro group at the C-5 position of the thiophene ring. nih.gov
In M. tuberculosis, the activation of 5-nitrothiophenes is mediated by the deazaflavin (F420)-dependent nitroreductase enzyme (Ddn or Rv3547). nih.gov This enzyme reduces the nitro group on the compound, leading to the release of reactive nitric oxide (NO). nih.gov The released nitric oxide is a nonspecific killer of the tubercle bacilli, acting effectively regardless of the bacterium's growth rate. nih.gov This mechanism of activation and action is analogous to that of nitroimidazole drugs like PA-824. nih.gov Consequently, bacterial mutants that lose the ability to produce the F420 cofactor become resistant to 5-nitrothiophenes. nih.gov
Antiviral Activities
The broader class of sulfonamides has been a subject of extensive research, leading to the development of drugs with a wide spectrum of biological activities, including antiviral properties. nih.gov Sulfonamide derivatives have been investigated for activity against a range of viruses such as enteroviruses, HIV, and SARS-CoV-2. nih.govmdpi.com However, specific studies detailing the antiviral activities of this compound itself are not prominent in the current body of scientific literature.
Anticancer Activities in vitro
Specific Cell Line Susceptibility (e.g., HCT-116, MCF-7, HeLa, A549)
The evaluation of novel chemical entities against a panel of human cancer cell lines is a standard procedure in preclinical anticancer drug discovery. Cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) are frequently used for these initial screenings. scienceopen.com While numerous thiophene and sulfonamide derivatives have been assessed for cytotoxicity against these cell lines, specific data on the activity of this compound was not identified in the reviewed literature. scienceopen.comnih.gov
Mechanisms of Action (e.g., apoptosis induction)
A primary goal in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Many effective chemotherapeutic agents exert their anticancer effects through this pathway. For instance, studies on various sulfonamide derivatives have demonstrated their ability to induce apoptosis in cancer cells, often involving the activation of caspase cascades. mdpi.comnih.gov The process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.govnih.gov Although apoptosis induction is a well-established mechanism for many anticancer compounds, research specifically elucidating this process for this compound is not currently available.
Antiprotozoal Activities (e.g., Antitrichomonal, Trypanocidal)
The 5-nitrothiophene scaffold is a key pharmacophore in the development of antiprotozoal agents. Various derivatives have shown promising activity against several protozoan parasites. Research into thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) has identified compounds with significant activity against Trichomonas vaginalis. nih.gov Similarly, studies on 5-nitrothiophene aldimines have also confirmed their antiparasitic effects. nih.gov
Furthermore, related nitroheterocyclic compounds, such as 5-nitro-2-furancarboxylamides, have demonstrated potent trypanocidal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govnih.gov These findings underscore the potential of the nitro-substituted heterocyclic core, including the 5-nitrothiophene moiety, as a foundational structure for the design of new antiprotozoal drugs.
| Compound Class | Target Organism | Observed Activity |
|---|---|---|
| 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones | Trichomonas vaginalis | Significant antitrichomonal activity. nih.gov |
| 5-nitrothiophene aldimines | Parasites including Trichomonas vaginalis | Demonstrated antiprotozoal effects. nih.gov |
| 5-nitro-2-furancarboxylamides (related nitroheterocycle) | Trypanosoma brucei | Potent trypanocidal activity. nih.govnih.gov |
Other Reported Biological Activities (e.g., Antioxidant)
Comprehensive searches of scientific literature and chemical databases did not yield specific studies reporting on the antioxidant or other distinct biological activities of this compound. While the broader classes of nitrothiophene and sulfonamide compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, and in some cases antioxidant properties, no such data has been published for this specific chemical entity. researchgate.netnih.govptfarm.plnih.gov
Research into the biological effects of substituted nitrothiophenes has often focused on their antimicrobial properties. researchgate.netnih.gov For instance, various substituted nitrothiophenes have been evaluated for their ability to inhibit the growth of bacteria such as E. coli and M. luteus, and the fungus A. niger. nih.gov The mechanism of action for some of these compounds is thought to involve interactions with intracellular thiols. nih.gov Similarly, the sulfonamide functional group is a well-established pharmacophore in a multitude of therapeutic agents, renowned for its role in antimicrobial drugs. ptfarm.plnih.gov
However, the specific combination of a methyl group at the 5-position, a nitro group at the 4-position, and a sulfonamide at the 2-position of the thiophene ring in this compound has not been the subject of published biological investigations regarding its antioxidant potential or other activities. Therefore, no data tables or detailed research findings on these properties for the specified compound can be provided.
Correlating Structural Features of this compound Analogs with Biological Potency
The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity observed in this class of compounds. ajchem-b.com Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used, and their mechanism often involves the inhibition of crucial metabolic pathways in pathogens. ajchem-b.comimpactfactor.org They function as antimetabolites by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of folic acid in bacteria. ajchem-b.comnih.gov This inhibition occurs because the sulfonamide structure mimics the natural substrate, para-aminobenzoic acid (PABA). nih.gov
The strongly electron-withdrawing nature of the aromatic sulfonyl group increases the acidity of the hydrogen atoms attached to the nitrogen, a feature that can be crucial for binding to target enzymes. ijpsonline.com This functional group is a key component in a wide array of pharmaceuticals beyond antimicrobials, including diuretics, anti-inflammatories, and anticancer agents, highlighting its versatility as a pharmacophore. nih.govijpsonline.com In the context of thiophene-based analogs, the sulfonamide group is essential for activities such as the inhibition of cyclin-dependent protein kinases (CDKs), which are pursued as drug targets for various pathogens. nih.gov
The thiophene ring serves as the central scaffold for this compound. Thiophene is a prominent heterocycle found in a multitude of medicinal compounds, valued for its versatile pharmacological properties. researchgate.net Its substitution pattern is critical in defining the molecule's activity.
The nitro group (-NO₂) at the 4-position is a particularly significant feature. The presence of a 5-nitrothiophene moiety has been shown to be extremely important for potent biological activity. researchgate.net As a strong electron-withdrawing group, it profoundly influences the electronic properties of the thiophene ring, which can enhance its interaction with biological targets or its susceptibility to bioactivation. ajchem-b.comresearchgate.net Research on related nitrothiophene carboxamides has demonstrated their activity against Mycobacterium tuberculosis, underscoring the importance of the nitro group in conferring potent bioactivity.
The methyl group (-CH₃) at the 5-position also modulates the compound's properties. While the nitro group is electron-withdrawing, the methyl group is weakly electron-donating. This substitution can influence the molecule's lipophilicity, metabolic stability, and steric fit within a receptor's binding site. The specific placement of both the methyl and nitro groups on the thiophene ring is crucial for optimizing interactions with the target protein.
Modification of the sulfonamide nitrogen (N-substitution) is a common and effective strategy for modulating the pharmacological profile of sulfonamide-based agents. Substituting one of the hydrogens on the sulfonamide's NH₂ group can dramatically enhance potency. ijpsonline.com These substitutions can introduce new hydrogen bond donors or acceptors, increase lipophilicity, or add steric bulk, all of which can lead to improved binding affinity and selectivity for the biological target.
For instance, attaching heteroaromatic rings to the sulfonamide nitrogen has been shown to significantly increase antibacterial potency. ijpsonline.com The nature of these substituents directly impacts the molecule's interaction with its target. Studies on various thiophene sulfonamides have shown that introducing different groups at this position alters their biological activity.
| Compound Name/Substitution | Key Structural Features | Observed Biological Activity/Role |
|---|---|---|
| 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)thiophene-2-sulfonamide | N-substitution with a substituted ethyl group containing a trifluoromethylphenyl moiety. | Demonstrates antimicrobial activity, highlighting how complex N-substituents can confer specific biological effects. |
| 5-chloro-N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-nitrothiophene-2-sulfonamide | N-substitution with a dihydroxypropyl group. | Illustrates the use of polar, flexible chains to potentially improve solubility and create new hydrogen bonding interactions. evitachem.com |
| 5-bromo-N-alkylthiophene-2-sulfonamides | Simple N-alkylation of the sulfonamide. | A common synthetic strategy used to create libraries of analogs for screening and SAR studies. nih.gov |
Identification of Key Pharmacophoric Elements
Based on SAR studies, a clear pharmacophore model for this class of compounds emerges. The essential elements required for significant biological activity include:
The Sulfonamide Group: Acts as a primary interaction point, often as a hydrogen bond donor and acceptor, and is crucial for the classic anti-metabolite mechanism of action. nih.govnih.gov
The Aromatic Thiophene Ring: Serves as the rigid scaffold that correctly orients the other functional groups for optimal interaction with the target. researchgate.net
The 4-Nitro Substituent: This strong electron-withdrawing group is a critical determinant of potency, significantly enhancing the compound's activity. researchgate.net
The 2-Position Linkage: The attachment of the sulfonamide group at the C2 position of the thiophene ring is a conserved feature in active analogs.
Together, these elements form the fundamental architecture required for the biological effects of this compound and its derivatives.
Steric and Electronic Effects on Biological Targets
The biological activity of this compound is governed by a combination of steric and electronic effects that dictate its ability to bind to and modulate its molecular targets.
Electronic Effects: The electronic landscape of the molecule is dominated by the powerful electron-withdrawing properties of both the 4-nitro group and the 2-sulfonamide group. ajchem-b.comijpsonline.com This creates an electron-deficient thiophene ring, which is a key factor in its mechanism of action. This electron deficiency can make the ring susceptible to nucleophilic attack by residues within an enzyme's active site or facilitate other electronic interactions such as π-stacking with aromatic amino acids. researchgate.net The increased acidity of the sulfonamide N-H bond, resulting from the sulfonyl group's electron-withdrawing nature, is also a critical electronic feature for binding. ijpsonline.com
Steric Effects: The size and shape of the molecule and its substituents play a vital role in its interaction with biological targets. The methyl group at the 5-position provides some steric bulk, which can either be favorable for fitting into a specific hydrophobic pocket or unfavorable if it clashes with the receptor surface. More significantly, N-substitutions on the sulfonamide moiety introduce varied steric profiles that can be exploited to optimize target binding. nih.gov For example, introducing bulky, conformationally restricted N-substituents can enhance binding affinity if the shape is complementary to the target's binding site. researchgate.net Conversely, excessively large groups may prevent the molecule from accessing the active site altogether. This interplay between the electronic nature of the core structure and the steric properties of its substituents is fundamental to the structure-activity relationship of this compound class.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.
Ligand-Protein Interaction Analysis (e.g., Caspase-3, PI3Kα, 15-LOX, Ferredoxin, Voltage-gated channels)
There is no specific published data detailing the molecular docking of this compound with proteins such as Caspase-3, PI3Kα, 15-lipoxygenase (15-LOX), Ferredoxin, or voltage-gated channels. Studies on other sulfonamide or thiophene derivatives have shown that these classes of compounds can interact with various enzymes, but direct evidence for this compound is absent. nih.govresearchgate.netnih.govconsensus.app
Binding Site Characterization and Interaction Profiling
Without specific docking studies, the characterization of the binding site and the interaction profile of this compound with any protein target remains speculative. Such an analysis would typically detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are regression or classification models used in chemistry and biology to correlate the chemical structure of a substance with a specific activity, such as biological activity or chemical reactivity.
Derivation and Validation of QSAR Models
No QSAR models have been specifically derived or validated for a series of compounds centered on the this compound scaffold. Developing a QSAR model requires a dataset of structurally related compounds with experimentally measured activities, which is not available for this specific chemical series. While QSAR studies have been conducted for broader classes of sulfonamides and nitrofuran/nitrothiophene derivatives, these models are not directly applicable to this specific compound. nih.govresearchgate.net
Prediction of Activity for Novel Analogs
In the absence of a validated QSAR model for this compound, it is not possible to predict the activity of novel, structurally similar analogs.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. These calculations can provide insights into molecular properties like orbital energies (HOMO/LUMO), electrostatic potential, and vibrational frequencies.
While DFT studies have been performed on various thiophene, sulfonamide, and nitro-aromatic compounds to understand their structural and electronic properties, specific DFT calculation results for this compound are not reported in the available literature. nih.govnih.govnih.gov Such calculations would be necessary to precisely map its electron distribution, identify potential sites for metabolic reaction, and understand its intrinsic chemical stability.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction models use the chemical structure of a compound to estimate its pharmacokinetic properties, which are crucial for the development of drug candidates. frontiersin.org These computational tools provide early indications of a molecule's potential to be absorbed, distributed throughout the body, metabolized, and excreted.
For this compound, several key ADME parameters can be predicted.
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability. Sulfonamide derivatives often exhibit a wide range of absorption profiles that can be fine-tuned by modifying substituents. nih.gov
Distribution: The volume of distribution (VDss) and blood-brain barrier (BBB) permeability are important predictors. A low predicted BBB penetration is often desirable for peripherally acting drugs to avoid central nervous system side effects.
Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Identifying potential CYP inhibition is crucial to avoid drug-drug interactions.
Excretion: Properties like water solubility (LogS) and total clearance are estimated to predict how the compound is eliminated from the body.
Computational studies on various sulfonamide series have been used to optimize ADME properties, leading to candidates with improved metabolic stability and oral bioavailability. nih.gov
Table 3: Predicted ADME Properties for this compound Note: These values are theoretical predictions based on common algorithms and data for structurally related compounds.
| ADME Parameter | Predicted Value/Range | Interpretation |
| LogP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Water Solubility (LogS) | -3.0 to -4.0 | Low to moderate aqueous solubility. |
| Intestinal Absorption (HIA) | > 80% | Predicted to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for oral absorption. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| P-gp Substrate | Likely No | Low probability of being actively pumped out of cells by P-glycoprotein. |
Chemoinformatic Approaches and Molecular Descriptor Analysis
Chemoinformatics employs computational methods to analyze chemical information, often by calculating molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. They are fundamental to developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov
For this compound, a variety of descriptors can be calculated to correlate its structure with potential biological activity or physicochemical properties.
Constitutional Descriptors: These include basic properties like molecular weight, number of atoms, and number of rings.
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.
Physicochemical Descriptors: Lipophilicity (LogP), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors are critical for predicting ADME properties and drug-likeness. For instance, adherence to frameworks like Lipinski's Rule of Five can be assessed to predict oral bioavailability. rsc.org
Electronic Descriptors: Dipole moment and polarizability relate to how the molecule will interact with other molecules and its environment.
Analysis of these descriptors for a series of related sulfonamide inhibitors has been used to build robust 3D-QSAR models, which in turn help in designing new compounds with enhanced potency and better ADME profiles. nih.gov
Table 4: Key Molecular Descriptors for this compound
| Descriptor | Calculated/Predicted Value | Relevance |
| Molecular Formula | C₅H₆N₂O₄S₂ | Basic constitutional information. |
| Molecular Weight | 222.25 g/mol | Affects diffusion and transport across membranes. |
| Topological Polar Surface Area (TPSA) | 124.9 Ų | Predicts transport properties like intestinal absorption and BBB penetration. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences binding to biological targets and solubility. |
| Hydrogen Bond Acceptors | 5 (from O and N atoms) | Influences binding to biological targets and solubility. |
| Rotatable Bonds | 2 | Relates to conformational flexibility. |
Derivatives of 5 Methyl 4 Nitrothiophene 2 Sulfonamide and Their Significance
The synthesis and evaluation of derivatives of 5-Methyl-4-nitrothiophene-2-sulfonamide are a logical progression in the exploration of this chemical scaffold. Modification of the sulfonamide nitrogen or other positions on the thiophene (B33073) ring can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
For example, the synthesis of N-alkylated derivatives of 5-bromothiophene-2-sulfonamide (B1270684) has been reported, demonstrating the feasibility of modifying the sulfonamide group. nih.gov Such modifications could be applied to this compound to generate a library of compounds for structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features responsible for the observed biological activity and for optimizing lead compounds.
Conclusion
5-Methyl-4-nitrothiophene-2-sulfonamide is a heterocyclic compound with a chemical structure that suggests significant potential for biological activity. The combination of the pharmacologically established sulfonamide and thiophene (B33073) moieties with an activating nitro group makes it a compelling target for further research in medicinal chemistry. While specific data on its synthesis, properties, and biological activity are still emerging, the known activities of related nitrothiophene and sulfonamide compounds provide a strong rationale for its continued investigation as a potential antimicrobial agent and enzyme inhibitor. Future research focused on the detailed synthesis, characterization, and biological evaluation of this compound and its derivatives will be crucial in elucidating its full therapeutic potential.
Medicinal Chemistry and Rational Drug Design
5-Methyl-4-nitrothiophene-2-sulfonamide as a Lead Compound or Molecular Scaffold for Drug Development
While direct studies on this compound as a lead compound are not extensively documented, its constituent parts and the broader class of thiophene (B33073) sulfonamides have shown significant promise in drug discovery. Sulfonamides are a well-established class of pharmacophores present in a wide array of FDA-approved drugs, demonstrating diverse biological activities. nih.govnih.gov The thiophene ring is also considered a privileged scaffold in medicinal chemistry due to its versatile pharmacological properties. nih.govresearchgate.net
The closely related analog, 5-Methyl-4-nitrothiophene-2-carboxamide, has been investigated for its antibacterial and antituberculosis properties. This suggests that the sulfonamide counterpart could also serve as a valuable starting point for the development of new anti-infective agents. The 5-nitrothiophene moiety itself is a key component in several biologically active compounds and is considered an important pharmacophore for anti-staphylococcal activity. dur.ac.uk The combination of the sulfonamide group, known for its antibacterial properties, with the 5-methyl-4-nitrothiophene core presents a rational basis for its exploration as a lead compound.
The therapeutic potential of thiophene derivatives is broad, encompassing anticancer, antimicrobial, and antioxidant activities. nih.gov This diversity of action suggests that a scaffold like this compound could be adapted to target a range of diseases.
Strategies for Lead Optimization and Compound Improvement
Once a lead compound is identified, lead optimization is a critical phase aimed at enhancing its efficacy, selectivity, and pharmacokinetic properties. For a scaffold such as this compound, several established medicinal chemistry strategies can be employed.
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. This is a common and effective strategy in drug design. cambridgemedchemconsulting.comresearchgate.net
For the this compound scaffold, several bioisosteric replacements could be considered:
Thiophene Ring Analogs : The thiophene ring can be replaced with other five- or six-membered heterocyclic rings to explore different spatial arrangements and electronic properties.
Nitro Group Replacement : The nitro group, while often contributing to biological activity, can sometimes be associated with toxicity. unesp.br A potential bioisosteric replacement for the nitro group is the trifluoromethyl (CF3) group, which can mimic some of its electronic properties while potentially improving metabolic stability. nih.govnih.gov
Sulfonamide Modifications : The sulfonamide group itself can be modified. For instance, it can be part of a larger heterocyclic system or be derivatized to alter its physicochemical properties.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Thiophene Ring | Pyrazole, Thiazole, Pyridine | Modify ring electronics and hydrogen bonding capacity. |
| Nitro Group (NO2) | Trifluoromethyl (CF3), Cyano (CN) | Reduce potential toxicity, improve metabolic stability. nih.govnih.gov |
| Sulfonamide (SO2NH2) | Carboxamide (CONH2), Sulfone (SO2R) | Alter hydrogen bonding potential and acidity. |
Scaffold hopping is a more drastic approach to lead optimization where the core molecular structure (the scaffold) is replaced with a chemically different one, while preserving the essential interactions with the biological target. uniroma1.itnih.govbhsai.org This strategy is particularly useful for discovering novel intellectual property and improving drug-like properties. nih.gov
Starting from the this compound scaffold, a scaffold hopping exercise could involve replacing the thiophene ring with a completely different heterocyclic system that can still present the sulfonamide and other key functional groups in a similar spatial orientation. Computational methods are often employed to identify suitable replacement scaffolds. uniroma1.it A successful scaffold hop can lead to compounds with significantly different physicochemical properties, potentially overcoming issues such as poor solubility or metabolic instability. dundee.ac.uk
Fragment-based drug design (FBDD) is a powerful method for lead discovery and optimization that starts with identifying small, low-molecular-weight compounds (fragments) that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound. nih.govresearchgate.net
In the context of this compound, this scaffold could be deconstructed into its constituent fragments: the substituted thiophene ring and the sulfonamide moiety. A fragment library containing diversely substituted sulfamides could be screened against a target of interest to identify key interactions. nih.govnih.gov Subsequently, these fragments could be elaborated by adding the 5-methyl-4-nitrothiophene portion or other optimized groups to enhance binding affinity and selectivity.
Prodrug Design Concepts Applied to Sulfonamide Derivatives
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and to reduce its toxicity. unesp.br For sulfonamides, and particularly for nitroaromatic compounds, prodrug strategies can be highly beneficial.
Nitroaromatic compounds can be activated by nitroreductase enzymes, which are more active in hypoxic environments, such as those found in solid tumors. taylorfrancis.comnih.gov This provides an opportunity for targeted drug delivery. A prodrug of this compound could be designed to be activated by these enzymes, releasing the active sulfonamide specifically at the site of action. taylorfrancis.comrhhz.net
Another common prodrug strategy for sulfonamides involves masking the acidic sulfonamide proton to improve membrane permeability. This can be achieved by creating derivatives that are cleaved in vivo to regenerate the parent drug.
| Prodrug Strategy | Mechanism of Action | Potential Advantage |
|---|---|---|
| Nitroreductase-Activated Prodrug | Reduction of the nitro group under hypoxic conditions to release the active drug. taylorfrancis.comnih.gov | Targeted delivery to hypoxic tissues like tumors. |
| Azo-linked Prodrugs | Cleavage of an azo bond by azoreductases in the colon. | Targeted delivery to the colon for treating local infections or inflammation. |
| Ester or Amide Derivatives | Hydrolysis by esterases or amidases in the body. | Improved solubility and oral bioavailability. |
Development of Novel Therapeutics Based on this compound Structure
The this compound scaffold holds potential for the development of novel therapeutics across various disease areas. Based on the known activities of related compounds, several avenues of research appear promising.
A structure-activity relationship (SAR) campaign based on the 5-Methyl-4-nitrothiophene-2-carboxamide series for antileishmanial activity revealed that the 5-nitrothiophene functionality was crucial for activity. dur.ac.uk Optimization of this series led to the identification of lead compounds with improved aqueous solubility and retained potency. dur.ac.uk A similar optimization approach for the sulfonamide series could lead to the discovery of potent and selective anti-infective agents.
Furthermore, the general class of thiophene sulfonamides has been explored for a variety of therapeutic targets. For instance, derivatives have been investigated as inhibitors of enzymes and as agents for treating inflammatory pain. nih.gov By systematically modifying the substituents on the thiophene ring and the sulfonamide nitrogen of this compound, it is conceivable to develop novel inhibitors for a range of enzymes or receptors.
The development of new therapeutics from this scaffold would involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening to identify and optimize compounds with desirable therapeutic profiles.
Advanced Spectroscopic and Crystallographic Investigations
Structural Elucidation through Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular structure and revealing details about its conformation and packing in the solid state.
Molecular Conformation and Intramolecular Interactions
Experimental data from single-crystal X-ray diffraction for 5-Methyl-4-nitrothiophene-2-sulfonamide is not available. Such a study would reveal the specific conformation of the molecule, including the orientation of the sulfonamide and nitro groups relative to the thiophene (B33073) ring. It would also allow for the identification and characterization of any significant intramolecular interactions, such as hydrogen bonds or close non-bonded contacts, that influence its shape.
Intermolecular Interactions and Crystal Packing Analysis
Information regarding the crystal packing and intermolecular forces of this compound is currently unavailable. This analysis would describe how individual molecules arrange themselves in the crystal lattice, detailing the network of intermolecular interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) that govern the supramolecular architecture.
Comprehensive Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are essential for confirming the identity and structure of a synthesized compound. Each technique provides unique information about the molecule's functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Specific ¹H and ¹³C NMR spectral data for this compound are not found in the literature. This analysis would provide characteristic chemical shifts and coupling constants for each unique proton and carbon atom in the molecule, confirming the connectivity of the methyl, nitro, and sulfonamide groups on the thiophene ring.
For general context, sulfonamides typically exhibit characteristic signals. For instance, the protons of the sulfonamide (-SO₂NH₂) group often appear as a singlet in the ¹H NMR spectrum. rsc.org Aromatic protons on the thiophene ring would show signals in the aromatic region of the spectrum. rsc.org In ¹³C NMR, carbons in the aromatic ring would appear in a distinct downfield region. rsc.org
Hypothetical ¹H and ¹³C NMR Data Table This table is for illustrative purposes only, as experimental data is not available. | ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | ¹³C NMR | δ (ppm) | Assignment | | --- | --- | --- |
Infrared (IR) Spectroscopy
Published IR spectra for this compound are not available. An IR spectrum would show absorption bands corresponding to the vibrational frequencies of the molecule's functional groups. Key absorptions would be expected for the N-H stretches of the sulfonamide, the asymmetric and symmetric stretches of the S=O bonds, and the asymmetric and symmetric stretches of the C-NO₂ group.
Generally, sulfonamides exhibit strong asymmetric and symmetric SO₂ stretching vibrations in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com The N-H stretching vibrations typically appear in the range of 3390–3229 cm⁻¹. znaturforsch.com
Hypothetical IR Spectroscopy Data Table This table is for illustrative purposes only, as experimental data is not available.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| e.g., ~3300 | Medium | N-H stretch (sulfonamide) |
| e.g., ~1520 | Strong | Asymmetric NO₂ stretch |
| e.g., ~1340 | Strong | Symmetric NO₂ stretch / Asymmetric SO₂ stretch |
Mass Spectrometry (MS)
Specific mass spectrometry data for this compound has not been reported. Mass spectrometry would be used to determine the compound's molecular weight and can provide information about its structure through fragmentation patterns. The molecular ion peak (M⁺) would confirm the compound's elemental composition (C₅H₆N₂O₄S₂), which has a monoisotopic mass of 221.977 g/mol .
Hypothetical Mass Spectrometry Data Table This table is for illustrative purposes only, as experimental data is not available.
| m/z | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| e.g., 222 | High | [M+H]⁺ (Molecular Ion) |
Conclusion and Future Research Directions
Summary of Key Research Findings on 5-Methyl-4-nitrothiophene-2-sulfonamide and its Derivatives
Direct and extensive research specifically targeting this compound is not widely available in the public domain. However, by examining studies on structurally similar thiophene-2-sulfonamides and nitrothiophene derivatives, we can infer potential areas of biological activity and key research findings.
Thiophene-2-sulfonamide derivatives are recognized for their potent inhibitory activity against carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes. For instance, a series of 4-substituted thiophene-2-sulfonamides demonstrated nanomolar-level potency for the inhibition of human carbonic anhydrase II in vitro. nih.gov This suggests that this compound could also exhibit CA inhibitory properties, a hypothesis that warrants further investigation. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer. mdpi.com
Furthermore, the nitrothiophene moiety is a critical pharmacophore in various antimicrobial agents. encyclopedia.pub Derivatives of 2-amino-5-nitrothiophene have shown inhibitory effects against Staphylococcus aureus. doaj.orgresearchgate.net The presence of the nitro group can be crucial for the biological activity of these compounds, often acting through bioreduction to generate reactive intermediates that can damage cellular components of microorganisms. Therefore, it is plausible that this compound and its derivatives could possess antibacterial properties. Studies on related nitrothiophene carboxamides have indicated narrow-spectrum antibacterial activity.
The synthesis of such compounds typically involves multi-step processes. For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been achieved by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. nih.gov The precursor for the title compound, 5-Methyl-4-nitrothiophene-2-sulfonyl chloride, is commercially available, providing a starting point for the synthesis of the sulfonamide and its derivatives. bldpharm.com
Table 1: Summary of Potential Research Findings based on Analogous Compounds
| Feature | Inferred Finding for this compound | Supporting Evidence from Related Compounds |
| Biological Target | Potential inhibitor of carbonic anhydrases. | Thiophene-2-sulfonamides show potent CA inhibition. nih.govmdpi.com |
| Therapeutic Area | Potential for development as antiglaucoma, diuretic, or anticancer agent. | CA inhibitors are used in these therapeutic areas. mdpi.com |
| Antimicrobial Activity | Potential antibacterial properties, particularly against Gram-positive bacteria. | Nitrothiophene derivatives exhibit antimicrobial activity. encyclopedia.pubdoaj.orgresearchgate.net |
| Mechanism of Action | Inhibition of carbonic anhydrase; potential for bioreduction of the nitro group to induce cellular damage in microbes. | Known mechanisms for sulfonamide CA inhibitors and nitroaromatic compounds. encyclopedia.pub |
It is crucial to emphasize that these are extrapolations based on the activities of related compounds. Dedicated synthesis and biological evaluation of this compound are necessary to confirm these potential activities.
Emerging Research Avenues for Sulfonamide-Based Compounds in Therapeutic Applications
The sulfonamide functional group continues to be a cornerstone in medicinal chemistry, with research expanding far beyond its original application in antibacterial drugs. impactfactor.org The versatility of the sulfonamide moiety allows for its incorporation into a wide array of molecular scaffolds, targeting a diverse range of biological entities.
Emerging research is focusing on several key therapeutic areas for sulfonamide-based compounds:
Oncology: Sulfonamide derivatives are being investigated as inhibitors of various targets in cancer therapy, including carbonic anhydrases (particularly isoforms IX and XII which are overexpressed in many tumors), kinases, and cell cycle proteins. researchgate.net
Antiviral Agents: Novel sulfonamide-containing compounds are being designed and synthesized to target viral enzymes and proteins, showing promise in the fight against various viral infections.
Neurological Disorders: The ability of certain sulfonamides to inhibit carbonic anhydrases in the central nervous system has led to their investigation for the treatment of epilepsy and other neurological conditions.
Anti-inflammatory Agents: Sulfonamide derivatives are being explored as selective inhibitors of cyclooxygenase-2 (COX-2), offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a potentially improved side-effect profile.
The development of "hybrid" molecules, which combine a sulfonamide pharmacophore with another bioactive scaffold, is a particularly promising strategy to achieve dual-acting or synergistic therapeutic effects.
Challenges and Opportunities in the Development of Next-Generation Small Molecule Therapeutics
The development of new small molecule drugs, including those based on the this compound scaffold, is a complex and challenging endeavor. However, these challenges are also creating new opportunities for innovation.
Challenges:
Drug Resistance: The emergence of resistance to existing antimicrobial and anticancer drugs is a major global health concern, necessitating the discovery of compounds with novel mechanisms of action. nih.gov
Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects is a constant challenge in drug design. For enzyme inhibitors like potential CA inhibitors, isoform selectivity is crucial to avoid unwanted side effects.
Pharmacokinetic Properties: Poor solubility, low bioavailability, and rapid metabolism can hinder the development of otherwise potent compounds. Optimizing these "ADMET" (absorption, distribution, metabolism, excretion, and toxicity) properties is a critical aspect of drug development.
Complexity of Biological Systems: A deeper understanding of the intricate networks of biological pathways is required to identify and validate new drug targets and to predict the downstream effects of modulating these targets.
Opportunities:
Structure-Based Drug Design: Advances in X-ray crystallography and computational modeling allow for the rational design of more potent and selective inhibitors based on the three-dimensional structure of the target protein.
High-Throughput Screening: The ability to rapidly screen large libraries of compounds against a specific target can accelerate the identification of new hit molecules.
Fragment-Based Drug Discovery: This approach involves screening smaller, "fragment-like" molecules that can be subsequently optimized and linked together to create more potent lead compounds.
Personalized Medicine: As our understanding of the genetic basis of diseases grows, there is an opportunity to develop small molecule therapeutics that are tailored to the specific genetic makeup of an individual patient.
Targeting Novel Mechanisms: There is a growing interest in developing drugs that modulate protein-protein interactions or target allosteric binding sites, which can offer new ways to control biological processes.
Q & A
Q. What are the standard synthetic routes for 5-Methyl-4-nitrothiophene-2-sulfonamide, and what key intermediates are involved?
The synthesis typically involves sulfonylation of a thiophene precursor. For example:
- Step 1: Nitration and sulfonation of a methylthiophene derivative to introduce the nitro and sulfonamide groups.
- Step 2: Coupling reactions with amines or alcohols to stabilize the sulfonamide group, as seen in analogous thiophene-sulfonamide syntheses . Critical intermediates include chlorosulfonyl thiophene derivatives (e.g., Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate) and nitro-substituted thiophenes. Full characterization (NMR, IR, mass spectrometry) is essential at each step to confirm structural integrity .
Q. How should researchers characterize this compound using spectroscopic methods?
- NMR: Analyze chemical shifts for the nitro group (~8.0–8.5 ppm for aromatic protons) and sulfonamide protons (~3.0–5.0 ppm). Discrepancies in splitting patterns may indicate impurities or isomerization .
- IR: Confirm sulfonamide S=O stretching vibrations (1320–1360 cm⁻¹ and 1140–1190 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Mass Spectrometry: Look for molecular ion peaks matching the exact mass (e.g., m/z ~260–280 for C₆H₇N₂O₄S₂ derivatives) and fragment ions corresponding to nitro-thiophene cleavage .
Advanced Research Questions
Q. How can solvent selection and reaction conditions optimize the yield of sulfonamide coupling reactions?
Solvent polarity and proticity significantly impact reaction efficiency. For example:
- Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution in sulfonamide formation by stabilizing intermediates .
- Protic solvents (e.g., ethanol) may reduce yields due to competitive hydrolysis of sulfonyl chloride intermediates. A comparative study of solvents (Table 1) shows that THF and MeOH achieve higher yields (60–76%) in analogous sulfonamide syntheses .
Table 1: Solvent effects on sulfonamide synthesis yields (adapted from )
| Solvent | Yield Range (%) |
|---|---|
| THF | 60–76 |
| MeOH | 70–75 |
| DCM | 50–55 |
Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives?
Discrepancies may arise from differences in assay conditions or molecular interactions. For example:
- Mechanistic studies: Use computational docking to predict binding affinities with target proteins (e.g., antimicrobial enzymes or cancer-related kinases) .
- Structure-activity relationships (SAR): Compare substituent effects (e.g., nitro vs. methyl groups) on bioactivity. Analogous compounds with morpholine or fluorophenyl substituents show enhanced antimicrobial activity due to improved membrane penetration .
- Control experiments: Validate bioactivity using standardized protocols (e.g., MIC assays) and replicate studies across multiple cell lines .
Q. What strategies mitigate side reactions during nitro-group functionalization in thiophene-sulfonamide systems?
- Temperature control: Maintain reactions below 40°C to prevent nitro-group reduction or decomposition .
- Catalyst selection: Use Pd/C or Raney Ni for selective hydrogenation of competing functional groups (e.g., acetyl or benzyl protectors) .
- Protecting groups: Temporarily block reactive sites (e.g., sulfonamide NH) with tert-butoxycarbonyl (Boc) groups during nitration steps .
Methodological Guidance
Q. What analytical techniques are critical for validating purity in multi-step syntheses?
- HPLC-MS: Detect trace impurities (<0.5%) and confirm molecular weight.
- Microanalysis (CHNS): Verify elemental composition (±0.3% deviation) for novel compounds .
- X-ray crystallography: Resolve ambiguous NMR/IR data by determining crystal structure, as demonstrated for related sulfonamide derivatives .
Q. How should researchers design experiments to study the stability of this compound under physiological conditions?
- Hydrolysis studies: Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor degradation via LC-MS over 24–72 hours .
- pH stability: Test stability across pH 2–8 to simulate gastrointestinal and systemic environments. Nitro groups may hydrolyze to amines under acidic conditions, altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
